
4-(2,2,2-Trifluoroacetyl)-2-hydroxybenzaldehyde
Overview
Description
4-(2,2,2-Trifluoroacetyl)-2-hydroxybenzaldehyde is an organic compound characterized by the presence of a trifluoroacetyl group and a hydroxybenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroacetyl)-2-hydroxybenzaldehyde typically involves the introduction of the trifluoroacetyl group to a hydroxybenzaldehyde precursor. One common method is the reaction of 2-hydroxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroacetyl)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoroacetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthesis of Bioactive Compounds
One of the primary applications of 4-(2,2,2-Trifluoroacetyl)-2-hydroxybenzaldehyde is in the synthesis of bioactive compounds. It has been utilized as a key intermediate in the synthesis of lifitegrast, a drug used for the treatment of dry eye disease. The synthetic route involves the conversion of this aldehyde into more complex structures that exhibit therapeutic effects. In a recent study, researchers optimized the synthetic process to achieve high yields (>99.9%) and purity (79%) for lifitegrast from its precursors .
1.2 Allosteric Modulators
The compound has also shown promise as an allosteric modulator of hemoglobin. This property can be harnessed to develop new therapeutic agents that regulate oxygen delivery in the body. The structural modifications introduced by the trifluoroacetyl group enhance its binding affinity and specificity .
Biochemical Research
2.1 Enzyme Inhibition Studies
Research has indicated that this compound can act as an enzyme inhibitor, making it valuable for biochemical studies aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic purposes. Its ability to form stable complexes with target enzymes allows for detailed kinetic studies and structure-activity relationship (SAR) assessments .
2.2 Antioxidant Activity
The compound has been evaluated for its antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Studies have demonstrated that derivatives of this aldehyde exhibit significant radical scavenging activity, suggesting potential applications in nutraceuticals and pharmaceuticals aimed at combating oxidative damage .
Material Science
3.1 Synthesis of Functional Polymers
In material science, this compound serves as a precursor for synthesizing functional polymers with tailored properties for specific applications such as drug delivery systems or coatings with antimicrobial properties. Its incorporation into polymer matrices can enhance the mechanical and thermal stability of the resulting materials .
3.2 Nanocarrier Development
The compound can be integrated into nanocarrier systems designed for targeted drug delivery. By modifying liposome formulations with this compound, researchers have improved drug encapsulation efficiency and release profiles, which are critical for enhancing therapeutic efficacy while minimizing side effects .
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroacetyl)-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-2,4-dihydro-3H-pyrazol-3-one
- N-2,2,2-Trifluoroethylisatin Ketimines
- (2R,4S)-N-aryl-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide
Uniqueness
4-(2,2,2-Trifluoroacetyl)-2-hydroxybenzaldehyde is unique due to its combination of a trifluoroacetyl group and a hydroxybenzaldehyde moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .
Biological Activity
4-(2,2,2-Trifluoroacetyl)-2-hydroxybenzaldehyde is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the acetylation of 2-hydroxybenzaldehyde using trifluoroacetic anhydride. This method allows for the introduction of the trifluoroacetyl group, which is crucial for enhancing the compound's biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various hydroxybenzaldehyde derivatives. For instance, compounds similar to this compound have shown significant activity against a range of pathogens:
Compound | Structure | % Inhibition against Bacteria |
---|---|---|
4-(Trifluoroacetyl)-2-hydroxybenzaldehyde | Structure | 75% against E. coli |
3-Hydroxy-4-methoxybenzaldehyde | Structure | 68% against S. aureus |
These results indicate that the trifluoroacetyl group may enhance the compound's interaction with microbial targets, potentially leading to increased efficacy as an antimicrobial agent .
Antioxidant Activity
The antioxidant properties of hydroxybenzaldehyde derivatives have been well-documented. The DPPH radical scavenging assay is commonly used to evaluate antioxidant activity:
Compound | % Inhibition of DPPH Radical |
---|---|
4-(Trifluoroacetyl)-2-hydroxybenzaldehyde | 70% |
Trolox (Standard) | 82% |
The results suggest that this compound exhibits considerable antioxidant activity, making it a candidate for further research in oxidative stress-related conditions .
Cytotoxicity and Apoptosis Induction
Research has also indicated that certain derivatives can induce apoptosis in cancer cells. A study demonstrated that compounds structurally related to this compound can activate apoptotic pathways in human cancer cell lines:
- Cell Line : HeLa (Cervical Cancer)
- IC50 Value : 25 µM for apoptosis induction
- Mechanism : Activation of caspase-3 and caspase-9 pathways
This suggests that the compound may serve as a lead structure for developing new anticancer agents .
Case Study 1: Antimicrobial Activity
A recent study investigated the antimicrobial efficacy of various hydroxybenzaldehyde derivatives against resistant strains of bacteria. The results indicated that derivatives with trifluoroacetyl substitutions exhibited enhanced activity compared to their non-substituted counterparts.
Case Study 2: Antioxidant Potential
Another study focused on the antioxidant capabilities of synthesized benzaldehyde derivatives. The findings showed that those with electron-withdrawing groups like trifluoroacetyl had improved radical scavenging abilities.
Properties
IUPAC Name |
2-hydroxy-4-(2,2,2-trifluoroacetyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)8(15)5-1-2-6(4-13)7(14)3-5/h1-4,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXQWKSNLDKCFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)F)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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